molecular formula C22H24N8O4S B2756292 8-(4-(furan-2-carbonyl)piperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 872623-39-7

8-(4-(furan-2-carbonyl)piperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2756292
CAS RN: 872623-39-7
M. Wt: 496.55
InChI Key: KOZBZMJSFSIGPB-UHFFFAOYSA-N
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Description

8-(4-(furan-2-carbonyl)piperazin-1-yl)-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H24N8O4S and its molecular weight is 496.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Pyrimidines

Research into functionalized pyrimidines highlights the importance of similar compounds in synthesizing new chemical entities with potential biological activities. The work by Akçamur et al. (1988) on the synthesis of functionalized 1H-pyrimidine-2-thiones showcases the methodology that could be applicable to the synthesis of derivatives of the mentioned compound for various scientific purposes, including medicinal chemistry and material science [Akçamur et al., 1988].

Anticancer and Anti-inflammatory Activities

Compounds containing furan and piperazine units have been studied for their potential anticancer and anti-inflammatory activities. Abu-Hashem et al. (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives that exhibited promising analgesic and anti-inflammatory activities, suggesting similar frameworks could be investigated for their biological properties [Abu‐Hashem et al., 2011].

Cardiovascular Activity

The synthesis and evaluation of cardiovascular activities of related compounds, such as those described by Chłoń-Rzepa et al. (2004), underscore the potential of furan-piperazine derivatives in developing therapeutic agents targeting cardiovascular diseases. The study explored the electrocardiographic, antiarrhythmic, and hypotensive activities of similar compounds, revealing their potential utility in cardiovascular research [Chłoń-Rzepa et al., 2004].

Antimicrobial Applications

Konduri et al. (2020) investigated purine linked piperazine derivatives for their inhibitory effects against Mycobacterium tuberculosis. This study is particularly relevant as it demonstrates the application of purine-piperazine conjugates in addressing infectious diseases, suggesting a potential area of research for compounds with similar structures to explore their antimicrobial efficacy [Konduri et al., 2020].

Electronic and Photoelectrical Properties

The study on the electrical and photoelectrical behavior of doped furazano[3,4-b]piperazine (FP) thin-film devices by Sharma et al. (1995) illustrates an application of furan-piperazine derivatives in material science, particularly in the development of organic semiconductor devices. This research provides insights into the use of structurally related compounds in electronics and photonics [Sharma et al., 1995].

properties

IUPAC Name

8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O4S/c1-14-5-6-23-20(24-14)35-13-11-30-16-17(27(2)22(33)26-18(16)31)25-21(30)29-9-7-28(8-10-29)19(32)15-4-3-12-34-15/h3-6,12H,7-11,13H2,1-2H3,(H,26,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZBZMJSFSIGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C(=O)C5=CC=CO5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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